molecular formula C14H15Cl2NO B2654907 (4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride CAS No. 2241130-16-3

(4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride

Cat. No.: B2654907
CAS No.: 2241130-16-3
M. Wt: 284.18
InChI Key: OVIXWTYMQUMOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C14H14ClNO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with phenylmethanamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, oxides, and reduced amines. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

(4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of biochemical pathways and as a tool in molecular biology research.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-methoxyphenyl)methanamine: Similar in structure but lacks the chlorine atom.

    Phenethylamine: A related compound with a different substitution pattern.

    N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine: Another similar compound with additional methoxy groups.

Uniqueness

(4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties. These functional groups influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable substance in various research and industrial applications.

Properties

IUPAC Name

(4-chloro-2-methoxyphenyl)-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO.ClH/c1-17-13-9-11(15)7-8-12(13)14(16)10-5-3-2-4-6-10;/h2-9,14H,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIXWTYMQUMOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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